

minimizing off-target effects of N-piperidine Ibrutinib hydrochloride-based PROTACs

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Compound of Interest

N-piperidine Ibrutinib
hydrochloride

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Technical Support Center: N-piperidine Ibrutinib Hydrochloride-Based PROTACs

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing **N-piperidine Ibrutinib hydrochloride**-based PROTACs. Our goal is to help you minimize off-target effects and ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary on-target and known off-target effects of Ibrutinib-based PROTACs?

A1: Ibrutinib-based PROTACs are designed to target Bruton's tyrosine kinase (BTK) for degradation. BTK is a key component of the B-cell receptor (BCR) signaling pathway, and its degradation leads to reduced proliferation and increased apoptosis in malignant B-cells.[1][2] However, the ibrutinib warhead can also bind to other kinases, leading to off-target effects. Known off-target kinases for ibrutinib include EGFR, ITK, TEC, and CSK.[3][4][5] Additionally, the E3 ligase recruiter moiety of the PROTAC, often derived from pomalidomide or thalidomide, can have its own off-target degradation profile, such as the degradation of zinc-finger proteins. [6]

Q2: What is the "hook effect" and how can I avoid it in my experiments?



A2: The "hook effect" is a phenomenon observed in PROTAC experiments where increasing the concentration of the PROTAC beyond an optimal point leads to a decrease in target protein degradation.[7] This occurs because at high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target or PROTAC-E3 ligase) rather than the productive ternary complex (target-PROTAC-E3 ligase) required for degradation.[7] To avoid the hook effect, it is crucial to perform a dose-response experiment with a wide range of PROTAC concentrations to determine the optimal concentration for maximal degradation (Dmax) and the concentration at which 50% degradation is achieved (DC50).

Q3: How can I improve the selectivity of my Ibrutinib-based PROTAC?

A3: Improving selectivity involves minimizing off-target degradation while maintaining on-target potency. This can be achieved through several strategies:

- Linker Optimization: The length, composition, and attachment point of the linker connecting the ibrutinib warhead and the E3 ligase ligand are critical for optimal ternary complex formation and can influence selectivity.[8]
- E3 Ligase Ligand Modification: Modifying the E3 ligase ligand can reduce its independent off-target effects. For pomalidomide-based PROTACs, modifications at the C5 position of the phthalimide ring have been shown to reduce the degradation of off-target zinc-finger proteins.[6]
- Warhead Modification: While maintaining affinity for BTK, subtle modifications to the ibrutinib scaffold could potentially reduce binding to off-target kinases.

Troubleshooting Guides

Problem 1: High levels of off-target protein degradation observed in proteomics analysis.



Potential Cause	Troubleshooting Steps
Ibrutinib warhead promiscuity	1. Perform a kinome-wide selectivity screen to identify which off-target kinases are being engaged by your PROTAC. 2. Compare the off-target profile with that of free ibrutinib to determine if the off-targets are inherent to the warhead. 3. If key off-targets are identified, consider redesigning the ibrutinib analogue to reduce binding to those specific kinases.
Off-target effects of the E3 ligase ligand	1. Run a global proteomics experiment with the E3 ligase ligand alone to identify its intrinsic degradation profile. 2. If using a pomalidomide-based PROTAC, check for degradation of known zinc-finger protein off-targets (e.g., ZNF276, ZNF827).[6] 3. Synthesize and test analogues with modifications to the E3 ligase ligand, such as C5-substituted pomalidomide, to mitigate these off-target effects.[6]
Formation of non-productive ternary complexes	1. Optimize the linker. Systematically vary the linker length and composition to promote the formation of a more selective and productive ternary complex with BTK. 2. Utilize biophysical assays (e.g., SPR, ITC) to characterize the formation and stability of the ternary complex with both on-target and off-target proteins.

Problem 2: Inconsistent or no degradation of the target protein (BTK).



Potential Cause	Troubleshooting Steps
"Hook Effect"	Perform a wide dose-response curve (e.g., from picomolar to micromolar concentrations) to identify the optimal concentration range for degradation. The degradation curve should exhibit a bell shape if the hook effect is present. [7]
Poor cell permeability	1. Assess cell permeability using assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA). 2. Modify the PROTAC structure to improve its physicochemical properties, such as reducing polarity or increasing lipophilicity, to enhance cell entry.
Instability of the PROTAC molecule	Assess the metabolic stability of the PROTAC in liver microsomes or cell lysates. 2. If instability is an issue, consider modifying metabolically labile sites on the molecule.
Low expression of the E3 ligase in the cell line	 Confirm the expression levels of the recruited E3 ligase (e.g., Cereblon or VHL) in your chosen cell line by Western blot or proteomics. Select a cell line with known high expression of the relevant E3 ligase.
Mutation in the BTK binding site	1. Sequence the BTK gene in your cell line to check for mutations (e.g., C481S) that may affect ibrutinib binding.[3] 2. If a resistance mutation is present, consider using a PROTAC with a non-covalent or alternative warhead that is effective against the mutant protein.

Experimental Protocols

Protocol 1: Global Proteomics for Off-Target Profiling



This protocol outlines a general workflow for identifying off-target effects of an Ibrutinib-based PROTAC using mass spectrometry-based proteomics.

- Cell Culture and Treatment:
 - Plate cells (e.g., a relevant lymphoma cell line) and allow them to adhere overnight.
 - Treat cells with the PROTAC at its optimal degradation concentration (and a higher concentration to check for dose-dependent off-targets) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
- Cell Lysis and Protein Digestion:
 - Wash cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
 - Quantify protein concentration using a BCA assay.
 - Reduce, alkylate, and digest the proteins into peptides using trypsin.
- LC-MS/MS Analysis:
 - Analyze the peptide samples using a high-resolution mass spectrometer (e.g., an Orbitrap).
- Data Analysis:
 - Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.
 - Perform statistical analysis to identify proteins with significantly altered abundance in the PROTAC-treated samples compared to the vehicle control.
 - Proteins that are significantly downregulated (other than BTK) are potential off-targets.

Protocol 2: Ternary Complex Formation Assay (Co-Immunoprecipitation)

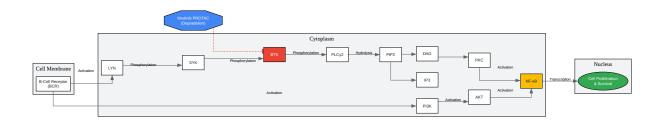


This protocol is to confirm the formation of the Target-PROTAC-E3 ligase ternary complex in cells.

- · Cell Treatment and Lysis:
 - Treat cells with the PROTAC at various concentrations for a short duration (e.g., 2-4 hours).
 - Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
- Immunoprecipitation:
 - Incubate the cell lysates with an antibody against the target protein (BTK) or the E3 ligase (e.g., anti-Cereblon) overnight at 4°C.
 - Add protein A/G beads to pull down the antibody-protein complexes.
- Western Blot Analysis:
 - Wash the beads to remove non-specific binders.
 - Elute the protein complexes and run them on an SDS-PAGE gel.
 - Transfer the proteins to a membrane and probe with antibodies against BTK and the E3 ligase to detect the co-immunoprecipitated proteins. An increased signal for the coprecipitated protein in the presence of the PROTAC indicates ternary complex formation.

Visualizations

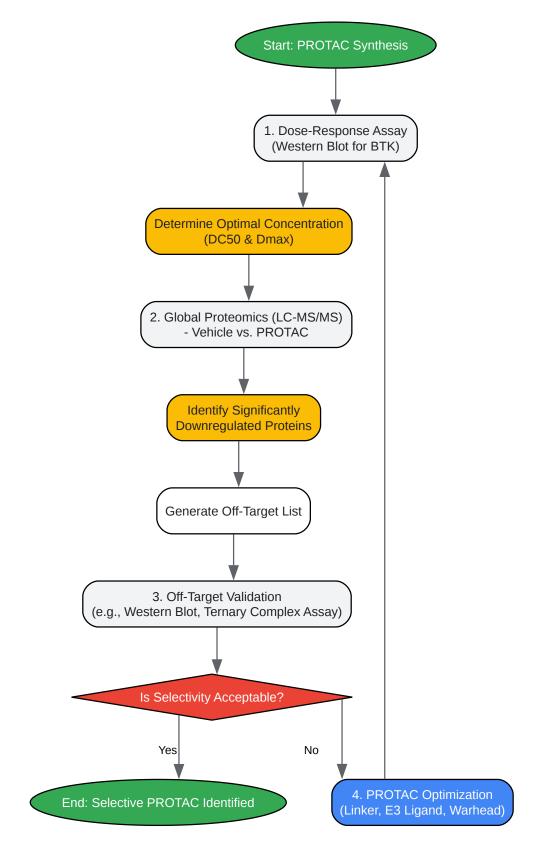




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Caption: Ibrutinib PROTAC-mediated degradation of BTK in the BCR signaling pathway.





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Caption: Experimental workflow for identifying and minimizing off-target effects.



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